molecular formula C19H22FN5O B5655825 N-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-2-(1H-pyrazol-1-yl)butanamide

N-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-2-(1H-pyrazol-1-yl)butanamide

Cat. No. B5655825
M. Wt: 355.4 g/mol
InChI Key: BGIAHMVZARLUIZ-UHFFFAOYSA-N
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Description

The compound belongs to a class of organic molecules known for their diverse chemical and physical properties, with particular interest in their synthesis, molecular structure, chemical reactions, and properties. Research in this area aims to explore these aspects to understand the compound's potential applications in various fields, including material science and pharmacology, while explicitly excluding its drug-related applications and side effects.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting from basic building blocks like fluorophenyl and pyrazole derivatives. For instance, compounds with similar structural frameworks have been synthesized through condensation reactions, cyclization, and crystallization from specific solvents to achieve high yields and purity (Kariuki, Abdel-Wahab, & El‐Hiti, 2021). Such methodologies could be adapted for synthesizing the compound , emphasizing the importance of precise conditions to attain the desired structure.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through techniques like single crystal diffraction, showcasing the planarity of the molecule apart from certain groups which may assume a perpendicular orientation (Kariuki, Abdel-Wahab, & El‐Hiti, 2021). This information is crucial for understanding the compound's chemical reactivity and interactions with other molecules.

Chemical Reactions and Properties

Chemical reactions involving similar compounds often include interactions with nucleophiles or electrophiles, depending on the functional groups present. For example, the presence of fluorophenyl and pyrazole rings can influence the compound's reactivity towards specific reagents, leading to a variety of chemical transformations that can be utilized to modify the compound or synthesize derivatives with desired properties.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are determined by the molecular structure and intermolecular forces present. For compounds with similar structures, crystallization from specific solvents can yield crystals suitable for structure determination, revealing insights into their stability and solubility (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

properties

IUPAC Name

N-[[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]methyl]-2-pyrazol-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O/c1-4-18(24-11-5-10-22-24)19(26)21-12-17-13(2)23-25(14(17)3)16-8-6-15(20)7-9-16/h5-11,18H,4,12H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIAHMVZARLUIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=C(N(N=C1C)C2=CC=C(C=C2)F)C)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-2-(1H-pyrazol-1-yl)butanamide

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